molecular formula C42H68O15 B1221868 Bayogenin 3-O-cellobioside CAS No. 92622-05-4

Bayogenin 3-O-cellobioside

カタログ番号: B1221868
CAS番号: 92622-05-4
分子量: 813 g/mol
InChIキー: GQPGGSOQFNPVJI-XXRVHFCASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bayogenin 3-O-cellobioside is a pentacyclic triterpenoid that is bayogenin substituted at the O-3 position by a cellobiosyl residue. It has a role as a plant metabolite. It is a cellobioside, a disaccharide derivative, a pentacyclic triterpenoid, a triterpenoid saponin and a monocarboxylic acid. It derives from a bayogenin.

科学的研究の応用

Defense Against Fungal Pathogens

Bayogenin 3-O-cellobioside has been shown to confer non-cultivar-specific defense against P. oryzae. Research indicates that its levels in infected rice correlate directly with the resistance attributes of various rice cultivars. In experiments, the application of this compound resulted in significant inhibition of conidia germination and appressorium formation in vitro, demonstrating its fungicidal properties .

Metabolomic Reprogramming

The presence of this compound triggers metabolomic changes in rice plants, enhancing their immune responses. This metabolomic reprogramming is crucial for developing resistance against pathogens, suggesting that engineering saponin expression could be an effective strategy for disease control in cereal crops .

Study on Rice Cultivars

A comprehensive study examined six different rice cultivars from both japonica and indica lineages challenged with P. oryzae. The findings revealed that this compound levels were significantly higher in resistant cultivars compared to susceptible ones. Specifically, levels were approximately 1000-fold greater in the completely resistant cultivar Pi-gm than in moderately resistant cultivars .

Implications for Agricultural Engineering

The correlation between this compound levels and blast resistance suggests that manipulating the expression of this saponin could lead to enhanced disease resistance in rice. Such genetic engineering approaches could provide a sustainable alternative to chemical fungicides, aligning with modern agricultural practices aimed at reducing chemical inputs .

化学反応の分析

Degradation Pathways

Bayogenin 3-O-cellobioside undergoes enzymatic or chemical hydrolysis:

  • Enzymatic hydrolysis : Glycosidases cleave the glycosidic bonds, releasing bayogenin and cellobiose .

  • Acidic conditions : Hydrolysis under acidic pH (e.g., in plant cell vacuoles) breaks the glycosidic bonds, yielding the aglycone and glucose units .

Reaction Products :

  • Aglycone : Bayogenin (C30H48O2)

  • Sugar : Cellobiose (C12H22O11)

Degradation Pathway Reaction Products
Glycosidase-mediatedThis compound → Bayogenin + CellobioseBayogenin, Cellobiose
Acidic hydrolysisThis compound → Bayogenin + Glucose (2 equivalents)Bayogenin, Glucose

Biological Activity and Reactivity

The glycosylated form exhibits potent antifungal activity, disrupting P. oryzae spore germination and appressorium formation . Key reactivity factors include:

  • Membrane disruption : The triterpene core interacts with fungal membranes, while the sugar moiety enhances solubility and targeting .

  • Enzyme inhibition : Prevents fungal enzymes (e.g., chitin synthase) from cross-linking chitin in the cell wall .

Activity Mechanism Fungal Target
Antifungal defenseDisrupts membrane integrity and inhibits chitin synthesisP. oryzae spores
Glycosylation dependenceGlycosylation enhances solubility and bioavailabilityFungal cell wall

Structural Stability

  • Thermal stability : Decomposes at >250°C, with cleavage of glycosidic bonds .

  • pH sensitivity : Stable at neutral pH (5–8); hydrolyzes under acidic conditions .

Property Value
Molecular weight813.0 g/mol
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)
UV-Vis absorptionλmax = 210 nm (triterpene core)

Regulatory Pathways

Recent studies link its biosynthesis to the COP9 signalosome complex in M. oryzae, suggesting cross-kingdom regulation of defense metabolites .

Q & A

Basic Research Questions

Q. How is Bayogenin 3-O-cellobioside detected and quantified in rice tissues during pathogen infection?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or QTOF-UPHPLC-based metabolomics to profile infected vs. uninfected rice cultivars. Targeted metabolomics identifies glycosylated saponins, with KEGG compound databases aiding annotation. Differential accumulation levels (e.g., 1000× higher in resistant cultivars) correlate with blast resistance .

Q. What experimental designs validate this compound’s role in plant immunity?

  • Methodology : Conduct infection assays using Pyricularia oryzae spores on resistant (e.g., Pi-gm) and susceptible (e.g., CO39) cultivars. Compare metabolite accumulation via time-course metabolomics post-inoculation. Dose-response experiments (5–100 nM/L) confirm antifungal activity against spore germination and appressorium formation .

Q. Which enzymes are critical for this compound biosynthesis?

  • Methodology : Profile transcriptomes of infected rice to identify upregulated β-amyrin synthases (key for triterpene backbone synthesis) and UDP-glycosyltransferases (UDP-GTs) responsible for glycosylation. RNA-seq reveals β-amyrin synthase genes upregulated 5–12× in resistant cultivars .

Q. How is the antifungal activity of this compound experimentally validated?

  • Methodology : Perform in vitro spore germination assays using hydrophobic cover slips. Treat P. oryzae spores with glycosylated vs. non-glycosylated Bayogenin derivatives. Quantify inhibition via microscopy (n = 750 spores per replicate) and statistical analysis (dose-dependent suppression at ≥5 nM/L) .

Advanced Research Questions

Q. How does glycosylation influence this compound’s bioactivity?

  • Methodology : Compare non-glycosylated Bayogenin with glycosylated analogs (e.g., 3-O-β-D-glucopyranoside) in spore germination assays. Glycosylation is essential for membrane interaction, as non-glycosylated forms show no inhibition. Structural analysis (e.g., NMR) links sugar moieties to antifungal specificity .

Q. What bioinformatics tools analyze UDP-GT gene clusters in resistant rice cultivars?

  • Methodology : Use phylogenetic clustering (e.g., Phytozome) to classify 145 UDP-GTs into 33 subfamilies. RNA-seq data from infected cultivars (Pi-gm vs. CO39) reveal 102 UDP-GTs uniquely expressed in resistant lines, suggesting clustered regulatory elements on chromosomes .

Q. How do metabolomic profiles differ between resistant and susceptible cultivars post-infection?

  • Methodology : Conduct untargeted metabolomics to identify 883 infection-specific metabolites. Resistant cultivars accumulate 45 unique metabolites (e.g., Bayogenin 3-O-galactoside), while susceptible lines produce 114 distinct compounds. KEGG pathway analysis highlights defense-related pathways .

Q. Can multi-omics integration clarify this compound’s role in systemic immunity?

  • Methodology : Combine transcriptomics (β-amyrin synthase expression), proteomics (UDP-GT abundance), and metabolomics (saponin levels) to model biosynthetic pathways. Correlate omics datasets with phenotypic resistance scores (e.g., lesion type classification) .

Q. What structural features of Bayogenin derivatives enhance antifungal specificity?

  • Methodology : Test structurally related saponins (e.g., Hedegeranin, Oleanolic acid) in spore assays. Glycosylation patterns and triterpene backbone functional groups (e.g., hydroxylation at C-3) determine membrane affinity. Docking simulations predict interactions with fungal membrane proteins .

Q. How can β-amyrin synthases and UDP-GTs be engineered to enhance saponin production in crops?

  • Methodology : Overexpress β-amyrin synthase genes (e.g., OsBAS1) and UDP-GT clusters in transgenic rice. Quantify saponin levels via LC-MS and assess blast resistance using field trials. CRISPR-Cas9 knockout studies validate enzyme roles in biosynthesis .

特性

CAS番号

92622-05-4

分子式

C42H68O15

分子量

813 g/mol

IUPAC名

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1

InChIキー

GQPGGSOQFNPVJI-XXRVHFCASA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

異性体SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

正規SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。